An In-depth Technical Guide to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2)
An In-depth Technical Guide to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This document delves into the physicochemical properties, a probable synthetic route, potential therapeutic applications with a focus on its role as a kinase inhibitor, and critical safety information for this specific molecule. The information presented herein is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold for the development of a diverse array of therapeutic agents.[1][2] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[3]
Derivatives of pyrazole have been successfully developed into drugs for a wide range of diseases. Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and a number of kinase inhibitors used in cancer therapy such as ibrutinib and ruxolitinib.[3] The biological activity of pyrazole derivatives is often attributed to their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets like enzymes and receptors. The substitutable positions on the pyrazole ring allow for fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific target.
The subject of this guide, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, incorporates a 4-chlorophenyl substituent at the N1 position and a methanol group at the C3 position. The presence of the chlorophenyl group can influence the compound's lipophilicity and potential for π-π stacking interactions, while the methanol group can act as a hydrogen bond donor or acceptor, potentially contributing to its binding to biological targets. This compound serves as a valuable building block and a potential lead compound for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.[4]
Physicochemical Properties
A summary of the key physicochemical properties of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation into potential drug products.
| Property | Value | Source |
| CAS Number | 1354746-01-2 | [5] |
| Molecular Formula | C₁₀H₉ClN₂O | [5] |
| Molecular Weight | 208.64 g/mol | [5][6] |
| IUPAC Name | [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol | [5] |
| XLogP3 | 1.7 | [5] |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water (predicted) | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely begin with the formation of the pyrazole ring, followed by the reduction of a carboxyl group at the 3-position. A common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, 4-chlorophenylhydrazine would be a key starting material. The subsequent reduction of the carboxylic acid or ester to the primary alcohol can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][7]
Caption: Proposed two-step synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.
General Experimental Protocol for Reduction of a Pyrazole-3-Carboxylate
The following is a generalized, self-validating protocol for the reduction of a pyrazole-3-carboxylate ester to the corresponding 3-methanol derivative using lithium aluminum hydride. Note: This is a representative protocol and may require optimization for the specific substrate.
Materials:
-
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (or the corresponding carboxylic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Substrate: A solution of ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with diethyl ether.
-
Isolation and Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol can be purified by column chromatography on silica gel or by recrystallization.
Causality behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents; therefore, an inert atmosphere and anhydrous solvents are essential for safety and to prevent the decomposition of the reagent.[1][7]
-
Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of the ester, which involves a two-step hydride addition.[1]
-
Controlled Addition at 0 °C: The initial reaction can be exothermic, and dropwise addition at a low temperature helps to control the reaction rate and prevent side reactions.
-
Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.
Biological Activity and Therapeutic Potential
While specific biological data for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[2][8]
Potential as an Anticancer Agent and Kinase Inhibitor
A significant area of research for pyrazole derivatives is in oncology.[2][8] Many pyrazole-containing compounds have shown potent anticancer activity, often through the inhibition of protein kinases.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
The N-phenylpyrazole scaffold, present in [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, is a key feature in many known kinase inhibitors.[10][11] The pyrazole ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituted phenyl ring often occupies a hydrophobic pocket within the ATP-binding site of the kinase.
Caption: Potential mechanism of action as a kinase inhibitor.
Given its structural similarity to known kinase inhibitors, it is plausible that [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol or its derivatives could exhibit inhibitory activity against various kinases, such as those involved in cancer progression (e.g., CDKs, AKT).[9][10] Further screening and biological evaluation are necessary to determine its specific targets and potency. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated inhibitory activity against AKT2/PKBβ, a kinase involved in glioma.[9] Another study highlighted N-(1H-pyrazol-3-yl)quinazolin-4-amines as inhibitors of Casein Kinase 1δ/ε.[11]
Anti-inflammatory and Other Potential Applications
The pyrazole scaffold is also a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of some pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. While the primary focus for this class of compounds has shifted towards oncology, the potential for anti-inflammatory activity should not be disregarded.
Furthermore, various pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including as antimicrobial, antiviral, and neuroprotective agents.[12]
Safety and Handling
[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is classified as harmful and an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
GHS Hazard Classification:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side-shields
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a chemical fume hood to avoid inhalation of dust or vapors.
In case of accidental exposure, it is important to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion and Future Directions
[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is a valuable chemical entity with significant potential in drug discovery and development. Its pyrazole core, a proven pharmacophore, suggests a high likelihood of biological activity. While specific data on its direct therapeutic effects are yet to be widely published, its structural features point towards a promising role as a kinase inhibitor for cancer therapy.
Future research should focus on:
-
Developing and optimizing a robust and scalable synthesis protocol.
-
Conducting comprehensive biological screening to identify its specific molecular targets and determine its potency and selectivity.
-
Investigating the structure-activity relationship (SAR) of its derivatives to enhance its therapeutic properties.
-
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models.
This technical guide serves as a foundational resource to stimulate and support further investigation into the therapeutic potential of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.
References
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, March 12). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Retrieved from [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
Neuro Quantology. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]
-
Pharmaguideline. (2020, April 17). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
University of Dundee Research Portal. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Retrieved from [Link]
-
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol | C10H9ClN2O | CID 65815789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1354746-01-2 | [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol - Synblock [synblock.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. srrjournals.com [srrjournals.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
